N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE -

N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE

Catalog Number: EVT-4527481
CAS Number:
Molecular Formula: C20H22N4O4
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-aminophenyl)-4-[(4,7-dimethoxy-1-benzothien-2-yl)carbonyl] piperazine

  • Compound Description: This compound serves as a key intermediate in the synthesis of new benzothiophene arylpiperazine derivatives, investigated for their potential as serotonergic agents with 5-HT1A receptor affinity. []
  • Relevance: This compound shares the core arylpiperazine structure with N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide. It differs in the presence of a 4,7-dimethoxy-1-benzothien-2-yl group instead of the propanamide and nitrophenyl groups found in the target compound. []

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8 -tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2 -thiophenecarboximid-amide (BN 80933)

  • Compound Description: BN 80933 is a potent inhibitor of neuronal nitric-oxide synthase and a strong antioxidant, demonstrating neuroprotective effects in models of transient focal cerebral ischemia in mice. It reduces functional and histological damage caused by ischemia. []

4-Nitro-3-(trifluoromethyl)phenylamine (FLU-1)

  • Compound Description: FLU-1 is a metabolite of flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. It is produced from flutamide via carboxylesterase-mediated hydrolysis and can be further metabolized to N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH) by CYP3A4. []
  • Relevance: FLU-1 shares the 4-nitrophenyl group with N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, but lacks the piperazine and propanamide moieties. []

N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH)

  • Compound Description: FLU-1-N-OH is a newly identified metabolite of flutamide, formed from FLU-1 by CYP3A4. It is detected as glucuronide/sulfate conjugates in the urine of prostate cancer patients receiving flutamide treatment. []
  • Relevance: FLU-1-N-OH shares the 4-nitrophenyl group with N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, but lacks the piperazine and propanamide moieties. []

N-(3-trifluoromethyl-4-nitrophenyl) phthalimide

  • Compound Description: This compound is an intermediate product in the synthesis of flutamide, an anti-androgen drug used in the treatment of prostate cancer. It has been identified as a strong allergen in a case study of a pharmaceutical worker. []
  • Relevance: N-(3-trifluoromethyl-4-nitrophenyl)phthalimide shares the 4-nitrophenyl group with N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide. The trifluoromethyl group occupies the ortho position relative to the nitro group in both compounds. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor, exhibiting strong antiviral activity against HIV-1. It blocks chemokine binding and downstream signaling through the receptor. []
  • Relevance: Although structurally different from N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, 873140 is discussed alongside other allosteric CCR5 antagonists, including Sch-C, Sch-D, UK-427,857, and TAK779. This group of compounds illustrates the diversity of chemical structures that can achieve CCR5 antagonism through a noncompetitive mechanism. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C)

  • Compound Description: Sch-C is an allosteric noncompetitive antagonist of the CCR5 receptor, blocking chemokine binding and downstream signaling. []
  • Relevance: Although structurally distinct from N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, Sch-C is a CCR5 antagonist, highlighting the diversity of chemical structures that can target this receptor. It is discussed alongside other allosteric CCR5 antagonists, including 873140, Sch-D, UK-427,857, and TAK779, in a study comparing their mechanisms of action. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D)

  • Compound Description: Sch-D is an allosteric noncompetitive antagonist of the CCR5 receptor. []
  • Relevance: Although structurally different from N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, Sch-D is a CCR5 antagonist, demonstrating the diversity of chemical structures that can act on this receptor. It is grouped with other allosteric CCR5 antagonists, such as 873140, Sch-C, UK-427,857, and TAK779, in a study investigating their mechanisms of action. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

  • Compound Description: UK-427,857 is an allosteric noncompetitive antagonist of the CCR5 receptor. []
  • Relevance: Although structurally different from N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, UK-427,857 is a CCR5 antagonist, highlighting the variety of chemical structures targeting this receptor. It is discussed with other allosteric CCR5 antagonists, including 873140, Sch-C, Sch-D, and TAK779, to understand their mechanisms of action. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

  • Compound Description: TAK779 is a noncompetitive allosteric antagonist of the CCR5 receptor. []
  • Relevance: Although structurally different from N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, TAK779 is a CCR5 antagonist, illustrating the structural diversity of compounds targeting this receptor. It is discussed alongside other allosteric CCR5 antagonists, such as 873140, Sch-C, Sch-D, and UK-427,857, in a study comparing their mechanisms of action. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

  • Compound Description: This compound is a small-molecule inhibitor of HIV-1 assembly. It targets the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein and exhibits broadly neutralizing anti‐HIV activity. []
  • Relevance: This compound, along with compounds 17 and 18, was identified as a hit from a virtual screen aiming to find inhibitors of HIV-1 assembly. While not directly related in structure to N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, it falls under the same category of HIV inhibitors, showcasing the diversity of chemical structures that can target different stages of the HIV life cycle. []

3‐(2‐ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole (17)

  • Compound Description: This compound is a small-molecule inhibitor of HIV-1 assembly. It targets the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. []
  • Relevance: This compound shares the core 4-nitrophenylpiperazine structure with N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, but differs in the presence of a 1,2,4-oxadiazole and ethoxyphenyl groups instead of the propanamide group. It, along with compounds 7 and 18, was identified as a hit from a virtual screen aiming to find inhibitors of HIV-1 assembly. While both the target compound and compound 17 exhibit biological activity, their targets and mechanisms of action are distinct. []

N‐[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide (18)

  • Compound Description: This compound is a small-molecule inhibitor of HIV-1 assembly. It targets the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. []
  • Relevance: This compound, along with compounds 7 and 17, was identified as a hit from a virtual screen aiming to find inhibitors of HIV-1 assembly. While structurally unrelated to N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, it belongs to the same category of HIV inhibitors, illustrating the diverse range of chemical structures that can target different steps in the HIV life cycle. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

  • Compound Description: GSK1016790A is a potent agonist of transient receptor potential vanilloid 4 (TRPV4) ion channels. It is used to induce TRPV4-dependent responses in various experimental settings. [, ]
  • Relevance: While structurally distinct from N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, GSK1016790A also contains a piperazine ring as part of its structure. This compound highlights the structural diversity of molecules containing piperazine rings and their involvement in different biological processes. [, ]

2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

  • Compound Description: HC-067047 is a selective antagonist of transient receptor potential vanilloid 4 (TRPV4) ion channels. It is used to inhibit TRPV4-mediated responses. []
  • Relevance: Although structurally different from N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, HC-067047 is also a pharmacologically active compound. It highlights the diverse array of chemical structures that can modulate specific biological targets. []

(S)-α-methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide (PD168368)

  • Compound Description: PD168368 is a selective antagonist of neuromedin B (NMB) receptors. It is used to block the effects of NMB, a neuropeptide involved in various physiological processes, including scratching behavior. [, ]
  • Relevance: PD168368 shares the 4-nitrophenyl group with N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide. It highlights the use of 4-nitrophenyl group in different pharmacological contexts, showcasing its potential for diverse biological activities. [, ]

(S)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]-a-methyl-a-[[-(4-nitrophenyl)amino]carbonyl]amino-1H-indole-3-propanamide (PD176252)

  • Relevance: Similar to N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide, PD176252 features a 4-nitrophenyl group in its structure. This emphasizes the broad utilization of the 4-nitrophenyl moiety in designing various pharmacologically active compounds. []

Properties

Product Name

N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE

IUPAC Name

N-[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]propanamide

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C20H22N4O4/c1-2-19(25)21-16-5-3-15(4-6-16)20(26)23-13-11-22(12-14-23)17-7-9-18(10-8-17)24(27)28/h3-10H,2,11-14H2,1H3,(H,21,25)

InChI Key

DPGSCILKDLXQRU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.